molecular formula C17H22N2O4S B2577436 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone CAS No. 2034619-56-0

1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone

Cat. No.: B2577436
CAS No.: 2034619-56-0
M. Wt: 350.43
InChI Key: AHBYLIWWLAJBQU-UHFFFAOYSA-N
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Description

1,4-Dioxa-8-azaspiro[45]decan-8-yl(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone is a complex organic compound with unique structural characteristics This compound is composed of multiple ring systems, including dioxane and azaspirocyclic motifs, with a pyridine core modified by a tetrahydrothiophenyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, typically starting with the preparation of individual building blocks, which are then assembled through a series of reactions. The key synthetic steps may include:

  • Formation of the Spirocyclic Core: : This involves the cyclization of appropriate precursors under conditions that promote the formation of both the dioxane and azaspiro moieties.

  • Introduction of the Pyridine Ring: : This step might involve coupling reactions, such as Suzuki or Heck coupling, to introduce the pyridine unit onto the spirocyclic framework.

  • Attachment of the Tetrahydrothiophenyl Ether: : The final modification is likely achieved through ether formation reactions, utilizing suitable alkylation or displacement reagents.

Industrial Production Methods

While the synthetic route outlined above is suitable for laboratory-scale preparation, industrial production may involve optimization of these steps for scalability and efficiency. This could include:

  • Continuous Flow Chemistry: : Utilization of continuous flow reactors to enhance reaction efficiency and scalability.

  • Green Chemistry Principles: : Adoption of environmentally friendly solvents and reagents to minimize waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, particularly at the tetrahydrothiophenyl moiety, to form sulfoxides or sulfones.

  • Reduction: : Reduction of the azaspirocycle could yield various derivatives with altered biological activities.

  • Substitution: : Substitution reactions on the pyridine ring, such as halogenation or nitration, could modify the compound’s properties.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as hydrogen peroxide or mCPBA for oxidation reactions.

  • Reducing Agents: : Such as lithium aluminum hydride or sodium borohydride for reduction.

  • Substitution Reagents: : Halogenating agents like NBS or electrophilic nitration conditions using HNO₃/H₂SO₄.

Major Products

The major products from these reactions can vary widely based on the specific reaction conditions, but they may include sulfoxide, sulfone, and substituted pyridine derivatives.

Scientific Research Applications

  • Chemistry: : Used as a ligand or building block in coordination chemistry and catalysis.

  • Medicine: : Investigated for its potential pharmacological properties, including as an antimicrobial or anticancer agent.

  • Industry: : Utilized in the synthesis of advanced materials or as a precursor for other complex organic compounds.

Mechanism of Action

The specific mechanism of action of this compound depends on its application. In a biological context, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This interaction could involve hydrogen bonding, hydrophobic interactions, or covalent modifications.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dioxa-8-azaspiro[4.5]decan-8-yl(4-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone

  • 2,4-Dioxa-8-azaspiro[4.5]decan-8-yl(5-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone

Uniqueness

Compared to similar compounds, 1,4-Dioxa-8-azaspiro[45]decan-8-yl(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone stands out due to its specific spirocyclic arrangement and the position of the tetrahydrothiophenyl ether group

That’s a broad overview of 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone. Anything you want to dig deeper into?

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[6-(thiolan-3-yloxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c20-16(19-6-4-17(5-7-19)21-8-9-22-17)13-1-2-15(18-11-13)23-14-3-10-24-12-14/h1-2,11,14H,3-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBYLIWWLAJBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=C(C=C2)C(=O)N3CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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